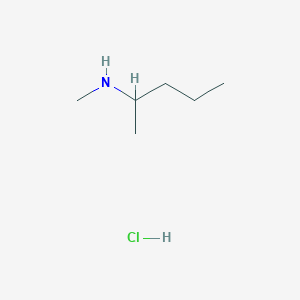![molecular formula C12H14ClNO B1416824 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide CAS No. 23459-47-4](/img/structure/B1416824.png)
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide” is a chemical compound with the molecular formula C12H14ClNO . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule. The exact mass of the molecule is 223.0763918 g/mol . Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.7 g/mol . It is a powder at room temperature with a melting point of 69-70°C .Scientific Research Applications
Metabolic Studies in Liver Microsomes
A significant aspect of the scientific research involving chloroacetamide herbicides, which are structurally related to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, focuses on their metabolism in liver microsomes. Studies have shown that compounds like acetochlor and butachlor, which have structural similarities to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide, are metabolized in rat and human liver microsomes. The metabolic pathway involves complex processes leading to potentially carcinogenic products, highlighting the importance of understanding these compounds' biotransformation (Coleman, Linderman, Hodgson, & Rose, 2000).
Synthesis and Structure Analysis
Research has also been conducted on the synthesis and structural analysis of compounds similar to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide. Studies involve the synthesis of various acetamide derivatives, analyzing their conformations and structures, which can be crucial for understanding their chemical behavior and potential applications (Ishmaeva et al., 2015).
Application in Organic Chemistry
Additionally, compounds related to 2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide have been synthesized and characterized in the context of organic chemistry, offering insights into potential applications in medicinal chemistry and drug design. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involves steps like acetylation and esterification, which are fundamental in organic synthesis (Zhong-cheng & Wan-yin, 2002).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO/c13-8-11(15)14-12(10-6-7-10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQLGOYCOSZJVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[cyclopropyl(phenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(cyclopropylmethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1416747.png)
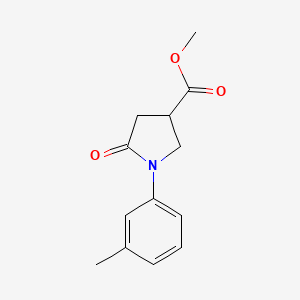


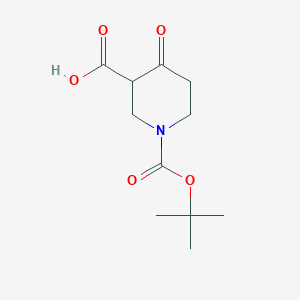

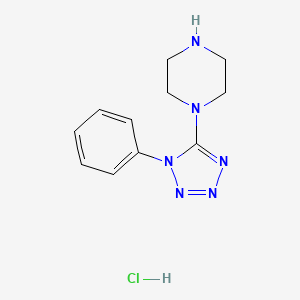
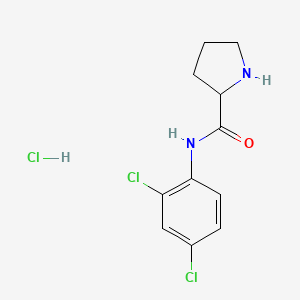
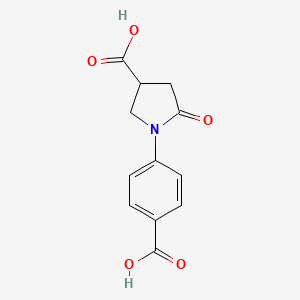

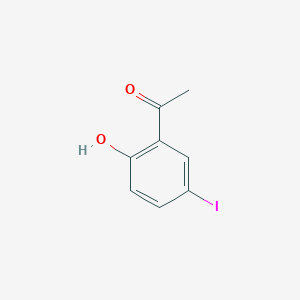
![Ethyl[1-(4-fluorophenyl)ethyl]amine hydrochloride](/img/structure/B1416763.png)
